InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)
. Esmolol is derived from the esterification of 4-(2-hydroxy-3-isopropylamino)propoxybenzoic acid with methyl propionate. It is categorized under the class of beta-blockers due to its selective action on beta-1 adrenergic receptors. Its primary applications are in the management of tachycardia and hypertension during surgical procedures and in critical care settings.
The synthesis of esmolol hydrochloride involves several steps that emphasize safety, yield, and cost-effectiveness. A notable method includes:
Esmolol has a complex molecular structure characterized by the following:
The three-dimensional conformation of esmolol allows it to selectively bind to beta-1 adrenergic receptors, facilitating its pharmacological effects .
Esmolol undergoes several significant chemical reactions:
Esmolol functions primarily as a competitive antagonist at beta-1 adrenergic receptors located in cardiac myocytes:
These actions collectively reduce myocardial oxygen demand and are particularly beneficial during acute cardiac events or surgical stress .
Esmolol exhibits several notable physical and chemical properties:
These properties influence its absorption, distribution, metabolism, and excretion profiles.
Esmolol's primary applications are found within clinical settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3